

Spectral Data Analysis of Dihexadecylamine: A Technical Guide

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Compound of Interest		
Compound Name:	Dihexadecylamine	
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This technical guide provides an in-depth overview of the key spectral data for **dihexadecylamine** (DHDA), a secondary amine with significant applications in materials science and drug delivery systems. The following sections present a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: N-hexadecylhexadecan-1-amine[1]
- Synonyms: Dicetylamine, Di(n-hexadecyl)amine
- Molecular Formula: C₃₂H₆₇N[1]
- Molecular Weight: 465.9 g/mol [1]

Spectroscopic Data

The following tables summarize the available spectral data for **dihexadecylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **Dihexadecylamine**



Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.5 - 2.7	t	-CH2-N-CH2-
~1.4 - 1.6	m	-CH ₂ -CH ₂ -N-
~1.2 - 1.4	br s	-(CH2)13-
~0.8 - 0.9	t	-CH₃

Table 2: 13C NMR Spectral Data of Dihexadecylamine

Chemical Shift (δ) ppm	Assignment
~50	-CH ₂ -N-
~32	-(CH ₂)n-
~30	-(CH ₂)n-
~29	-(CH ₂)n-
~27	-(CH ₂)n-
~23	-CH2-CH3
~14	-CH₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Dihexadecylamine**



m/z	lon	Notes
466.53	[M+H]+	Predicted monoisotopic mass of the protonated molecule.[2]
488.52	[M+Na]+	Predicted sodium adduct.[2]
254	Fragment	One of the top peaks observed in GC-MS analysis.[1]
44	Fragment	A common fragment ion.[1]
30	Fragment	A common fragment ion.[1]

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data of Dihexadecylamine

Wavenumber (cm ⁻¹)	Assignment
~3300 - 3500	N-H stretch (secondary amine, weak)
2919 - 2925	C-H asymmetric stretch (alkane)
2850 - 2855	C-H symmetric stretch (alkane)
~1467	C-H bend (scissoring)
~720	C-H rock (long chain)

Experimental Protocols

The following are representative protocols for obtaining the spectral data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy

• Sample Preparation: Dissolve approximately 10-20 mg of **dihexadecylamine** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.



- ¹H NMR Acquisition:
 - Instrument: 400 MHz NMR Spectrometer (e.g., Varian Mercury plus).
 - Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-12 ppm.
- 13C NMR Acquisition:
 - Instrument: 100 MHz NMR Spectrometer (e.g., Varian Mercury plus).
 - Parameters:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **dihexadecylamine** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- · GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).



- Inlet Temperature: 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 600.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

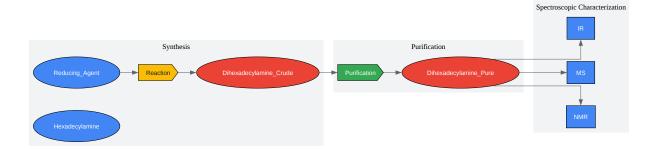
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As dihexadecylamine is a solid at room temperature, the spectrum
 can be obtained using a melt technique. Place a small amount of the solid on a salt plate
 (e.g., NaCl or KBr) and gently heat until it melts to form a thin capillary film. Alternatively, an
 Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample
 directly on the ATR crystal.
- FTIR Acquisition:
 - Technique: CAPILLARY CELL: MELT (CRYSTALLINE PHASE).[1]
 - Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.

Workflow Visualizations

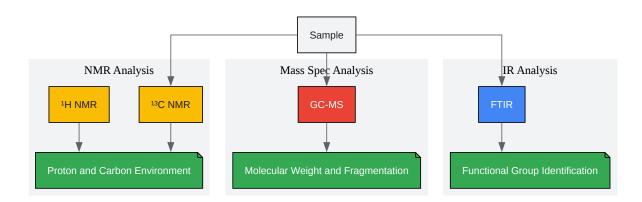


The following diagrams illustrate the general workflow for the synthesis and characterization of **dihexadecylamine**.



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Caption: Synthesis and Characterization Workflow for **Dihexadecylamine**.





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Caption: Logic Diagram for Spectroscopic Analysis of **Dihexadecylamine**.

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References

- 1. Dihexadecylamine | C32H67N | CID 85571 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite Dihexadecylamine (C32H67N) [pubchemlite.lcsb.uni.lu]
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